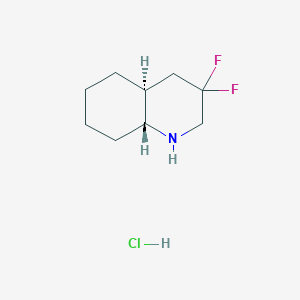

(4As,8aR)-3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

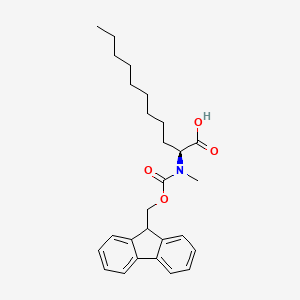

The compound “(4aS,8aR)-3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride” is a potent and allosteric inhibitor of DNMT3A . It inhibits DNMT3A activity by disrupting protein-protein interactions . This compound induces apoptosis of acute myeloid leukemia (AML) cell lines and induces differentiation of distinct AML cell lines including cells with mutated DNMT3A R882 .

Wissenschaftliche Forschungsanwendungen

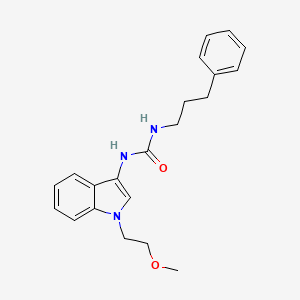

Application in Anion Receptor Development

The compound (4As,8aR)-3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride is related to fluorinated compounds used in developing neutral anion receptors. For instance, fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, similar in structure, have been studied for their enhanced affinities in binding anions like fluoride, chloride, or dihydrogen phosphate. Such compounds, due to their fluorination, show improved binding capabilities compared to their non-fluorinated counterparts (Anzenbacher et al., 2000).

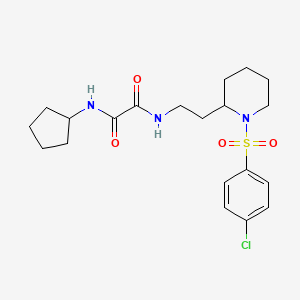

Use in Heterocyclic Chemistry

The compound is part of a broader family of fluorinated quinolines utilized in heterocyclic chemistry. Quinolines fluorinated at the benzene ring, for example, have been studied extensively for reactions with nitrogen-centered nucleophiles. These reactions have yielded new quinoline derivatives, demonstrating the versatility of fluorinated quinolines in synthesizing novel organic compounds (Safina et al., 2009).

Role in Synthesis of Pharmaceutically Active Compounds

Compounds like (4As,8aR)-3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline are important intermediates in the synthesis of pharmaceutically active compounds. A study illustrated a practical large-scale synthesis method for a related compound, showcasing its importance in the pharmaceutical industry (Bänziger et al., 2000).

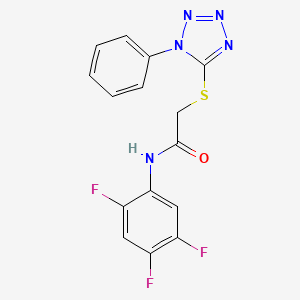

Application in Metal Chelate Synthesis

The structural similarity of this compound to other quinoline derivatives suggests its potential use in the synthesis of metal chelates. Studies have been conducted on quinolines and their derivatives for forming complexes with various metals, indicating potential applications in fields like catalysis and material science (Khalil et al., 1988).

Potential in Organic Synthesis and Functionalization

The compound's structural features make it a candidate for various organic synthesis and functionalization processes. Its relatives in the quinoline family have been employed in numerous organic reactions, demonstrating the potential utility of (4As,8aR)-3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline in similar applications (Heiskanen et al., 2007).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(4aS,8aR)-3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2N.ClH/c10-9(11)5-7-3-1-2-4-8(7)12-6-9;/h7-8,12H,1-6H2;1H/t7-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGZOHQQVSLYCO-KZYPOYLOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(CN2)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)CC(CN2)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2653716.png)

![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate](/img/structure/B2653718.png)

![N-(3-(1-propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide hydrochloride](/img/structure/B2653723.png)

![N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2653725.png)

![N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2653733.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2653735.png)